

The Influence of Linker Chemistry on Antibody-Drug Conjugate Pharmacokinetics: A Comparative Guide

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Compound of Interest

Compound Name: *THP-SS-PEG1-Boc*

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The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of an antibody-drug conjugate's (ADC) success, profoundly influencing its stability, mechanism of action, and, crucially, its pharmacokinetic (PK) profile. The ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet efficiently release the payload upon internalization into target tumor cells.^[1]^[2] This guide provides a comparative analysis of how different linker chemistries—cleavable versus non-cleavable, variations in hydrophilicity, and conjugation site—impact the pharmacokinetics of ADCs, supported by experimental data.

Cleavable vs. Non-Cleavable Linkers

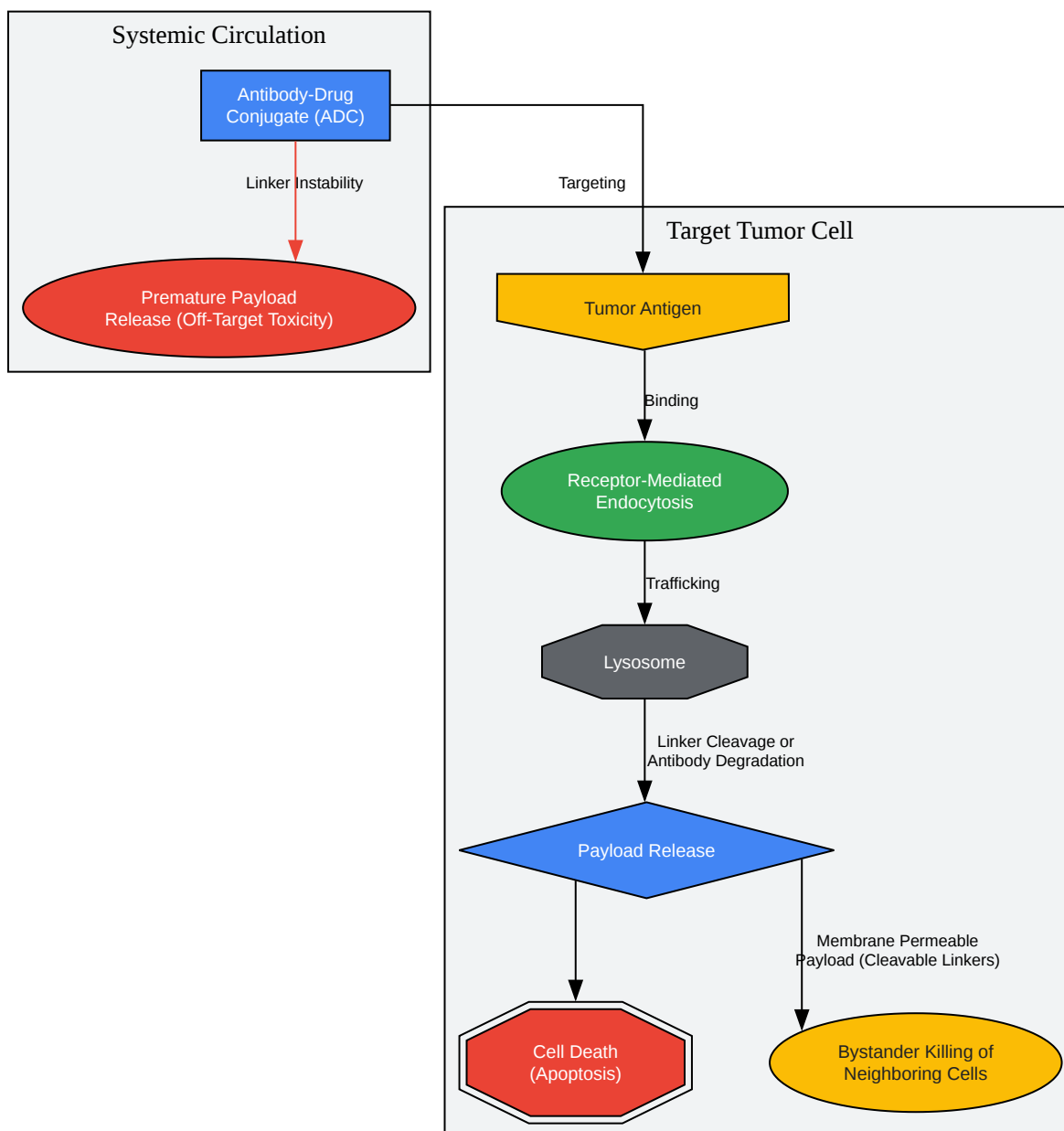
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism, which in turn dictates their pharmacokinetic behavior and therapeutic window.^[3]

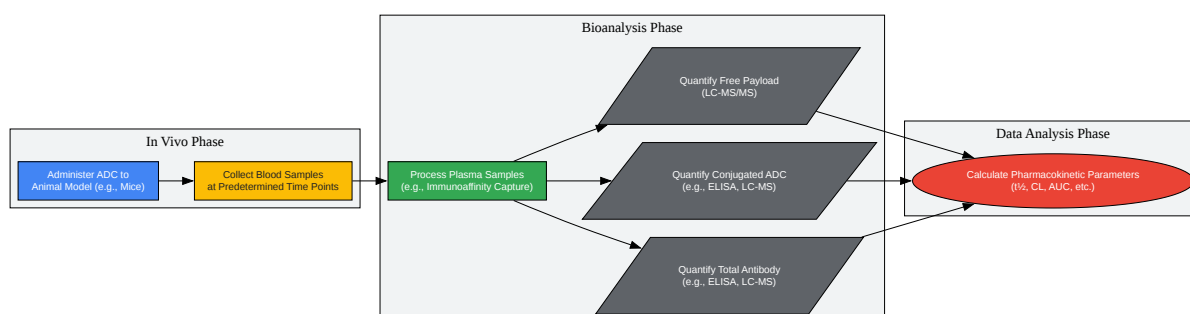
Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes.^[4]^[5] A key advantage of this strategy is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill

neighboring antigen-negative tumor cells.[3][6] However, this can be associated with lower plasma stability and a higher risk of off-target toxicity.[3]

Non-cleavable linkers, conversely, rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and an amino acid residue from the antibody.[2] This generally results in greater plasma stability, a more favorable safety profile by minimizing premature drug release, and a reduced bystander effect as the released adduct is less membrane-permeable.[2][3][7] Consequently, non-cleavable linkers are often preferred for targeting homogenous tumors with high antigen expression.[7] In general, ADCs with non-cleavable linkers exhibit longer half-lives and lower plasma clearance compared to those with cleavable linkers.[8]

Signaling Pathway: ADC Mechanism of Action





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